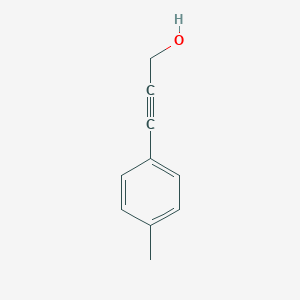
3-(4-Methylphenyl)prop-2-yn-1-ol
Cat. No. B096600
Key on ui cas rn:
16017-24-6
M. Wt: 146.19 g/mol
InChI Key: RASSCMVYTLTTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943613B2
Procedure details


To a degassed solution of 4-bromotoluene (4.27 g, 25 mmol) in tetrahydrofuran (30 mL) was added in the following order: copper(I) iodide (143 mg, 0.75 mol), tetrakis(triphenylphosphine)palladium (0.85 g, 7.5 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (4.55 g, 30 mmol). The resulting mixture was degassed one more time, cooled in an ice bath and a solution of propargyl alcohol (1.68 g, 30 mmol) in tetrahydrofuran (5 mL) was added over period of 10 min. The reaction mixture was slowly heated up to 55° C. and then stirred at this temperature for 20 h. This mixture was then cooled to ambient temperature, diluted with ether (150 mL) and water (50 mL) and acidified with 5% hydrochloric acid. The ethereal layer was separated and the aqueous layer was extracted with ether (3×30 mL). The combined organic portions were washed with 5% hydrochloric acid (2×30 mL), saturated aqueous solution of sodium hydrogen carbonate (2×30 mL), dried with anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by flash column chromatography (silica gel Fluka 60, chloroform) affording 3-(4-methylphenyl)prop-2-yn-1-ol as oil.









Name
copper(I) iodide
Quantity
143 mg
Type
catalyst
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.N12CCCN=C1CCCCC2.[CH2:20]([OH:23])[C:21]#[CH:22].Cl>O1CCCC1.CCOCC.O.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:22]#[C:21][CH2:20][OH:23])=[CH:3][CH:4]=1 |^1:41,43,62,81|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.85 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.27 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.55 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCCCC2=NCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
1.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
Step Seven
|
Name
|
copper(I) iodide
|
|
Quantity
|
143 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was degassed one more time
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was then cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethereal layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic portions were washed with 5% hydrochloric acid (2×30 mL), saturated aqueous solution of sodium hydrogen carbonate (2×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (silica gel Fluka 60, chloroform)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C#CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
